

synthesis of Methyl 2-iodo-5-nitrobenzoate from 2-iodo-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-iodo-5-nitrobenzoate

Cat. No.: B176996

[Get Quote](#)

Application Note: Synthesis of Methyl 2-iodo-5-nitrobenzoate

Introduction

Methyl 2-iodo-5-nitrobenzoate is a valuable intermediate in the synthesis of a variety of organic compounds, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the iodo, nitro, and ester functional groups provides multiple reaction sites for further chemical transformations. This application note describes a detailed protocol for the synthesis of **methyl 2-iodo-5-nitrobenzoate** from 2-iodo-5-nitrobenzoic acid via a Fischer-Speier esterification. This acid-catalyzed esterification is a robust and widely used method for the conversion of carboxylic acids to their corresponding esters.

The reaction proceeds by the protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack of methanol. The subsequent elimination of water, driven by the use of excess methanol and an acid catalyst, yields the desired ester. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a straightforward and efficient method for the preparation of this key building block.

Reaction Scheme

Caption: General reaction scheme for the Fischer-Speier esterification of 2-iodo-5-nitrobenzoic acid with methanol.

Quantitative Data Summary

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Physical Appearance
2-Iodo-5-nitrobenzoic acid	C ₇ H ₄ INO ₄	293.02	19230-50-3	Light yellow to white crystalline solid
Methyl 2-iodo-5-nitrobenzoate	C ₈ H ₆ INO ₄	307.04	112239-00-6	Yellowish solid
Methanol	CH ₄ O	32.04	67-56-1	Colorless liquid
Sulfuric Acid	H ₂ SO ₄	98.08	7664-93-9	Colorless, viscous liquid

Table 1: Physical and chemical properties of reactants and product.

Parameter	Value
Typical Reaction Time	4-6 hours
Reaction Temperature	Reflux (approx. 65 °C)
Expected Yield	85-95%

Table 2: Typical reaction parameters and expected yield.

Experimental Protocol

Materials:

- 2-iodo-5-nitrobenzoic acid
- Anhydrous methanol
- Concentrated sulfuric acid (98%)

- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-iodo-5-nitrobenzoic acid (5.0 g, 17.06 mmol).
- Add anhydrous methanol (50 mL) to the flask and stir until the acid is partially dissolved. Methanol acts as both the solvent and the reactant.
- **Catalyst Addition:** Carefully and slowly add concentrated sulfuric acid (0.5 mL, approx. 9.4 mmol) to the stirring mixture. The addition is exothermic and should be done with caution.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature.

- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in ethyl acetate (50 mL).
- Transfer the solution to a separatory funnel and wash sequentially with:
 - Water (2 x 30 mL)
 - Saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acidic catalyst. Be cautious of gas evolution (CO₂).
 - Brine (30 mL)
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification (Optional): The crude **methyl 2-iodo-5-nitrobenzoate** can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) if required.

Safety Precautions

- Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Concentrated sulfuric acid is extremely corrosive and must be handled with extreme care in a fume hood.
- Methanol is flammable and toxic; handle it in a well-ventilated area.
- The work-up procedure involving sodium bicarbonate will produce carbon dioxide gas; ensure adequate venting of the separatory funnel.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Methyl 2-iodo-5-nitrobenzoate**.

- To cite this document: BenchChem. [synthesis of Methyl 2-iodo-5-nitrobenzoate from 2-iodo-5-nitrobenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b176996#synthesis-of-methyl-2-iodo-5-nitrobenzoate-from-2-iodo-5-nitrobenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com